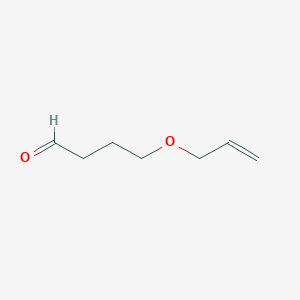

4-(Allyloxy)-butanal

Vue d'ensemble

Description

4-(Allyloxy)-butanal is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.171. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Epoxidation and Catalysis

4-(Allyloxy)-butanal and its derivatives are prominently used in the field of catalysis, particularly in epoxidation reactions. Researchers have explored the epoxidation of 1,4-bis(allyloxy)butane using hydrogen peroxide under various catalytic conditions, identifying optimal conditions and evaluating the conversion and yields of the epoxidation products (Kaczmarczyk, Januś, & Milchert, 2006). The influence of different catalysts and cocatalysts on the yield of epoxidation products has also been studied, highlighting the importance of this compound in understanding the mechanism and enhancing the efficiency of such reactions (Kaczmarczyk, Januś, & Milchert, 2007).

Polymerization and Material Synthesis

The compound is integral to the synthesis of novel materials, particularly in the field of polymerization. Studies have shown the successful synthesis of reactive precursors like 1-allyloxy-4(1-propenoxy)butane, highlighting its utility in the controlled synthesis of functionalized siloxanes. These synthesized materials demonstrate high reactivity in photoinduced cationic polymerization (Kim et al., 2003).

Renewable Energy

In the realm of renewable energy, this compound is explored as an intermediate in the synthesis of renewable diesel. The hydroxyalkylation/alkylation of 2-methylfuran with compounds like butanal, a reaction in which this compound may serve as an intermediate, has demonstrated promising results in producing diesel with higher carbon yields, indicating its potential in sustainable fuel production (Li et al., 2013).

Propriétés

IUPAC Name |

4-prop-2-enoxybutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-6-9-7-4-3-5-8/h2,5H,1,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOBEXBNRNHSEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)azepan-2-one](/img/structure/B2635053.png)

![(4-chlorophenyl)[1,1-dioxido-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2635055.png)

![N-[(4-chlorophenyl)methyl]-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2635059.png)

![2-(5-Methylfuran-2-yl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2635064.png)

![3-Methyl-2-(3-methylbutyl)-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2635074.png)